

A Comparative Guide to the In Vivo Pharmacokinetics of Sofosbuvir Stereoisomers

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Compound of Interest

Compound Name: *Enantiomer of Sofosbuvir*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic properties of the stereoisomers of sofosbuvir, a critical nucleotide analog prodrug for the treatment of Hepatitis C Virus (HCV) infection. The information presented herein is supported by experimental data to inform research and drug development efforts.

Sofosbuvir, formerly known as PSI-7977, is a phosphoramidate prodrug that is administered as a single diastereomer. The stereochemistry at the phosphorus center is crucial for its antiviral activity, as it significantly influences the efficiency of its intracellular metabolic activation to the pharmacologically active triphosphate form, GS-461203. Sofosbuvir is the specific Sp-isomer, which was selected for clinical development due to its superior pharmacokinetic profile compared to its corresponding Rp-isomer.

Executive Summary of Pharmacokinetic Comparison

Experimental evidence from preclinical in vivo studies in animal models such as rats, dogs, and monkeys demonstrated that the Sp-isomer of sofosbuvir leads to substantially higher concentrations of the active triphosphate metabolite (GS-461203) in the liver, the target site of HCV replication.^[1] This superior conversion efficiency is the primary reason for its selection as the clinical candidate over the Rp-isomer.

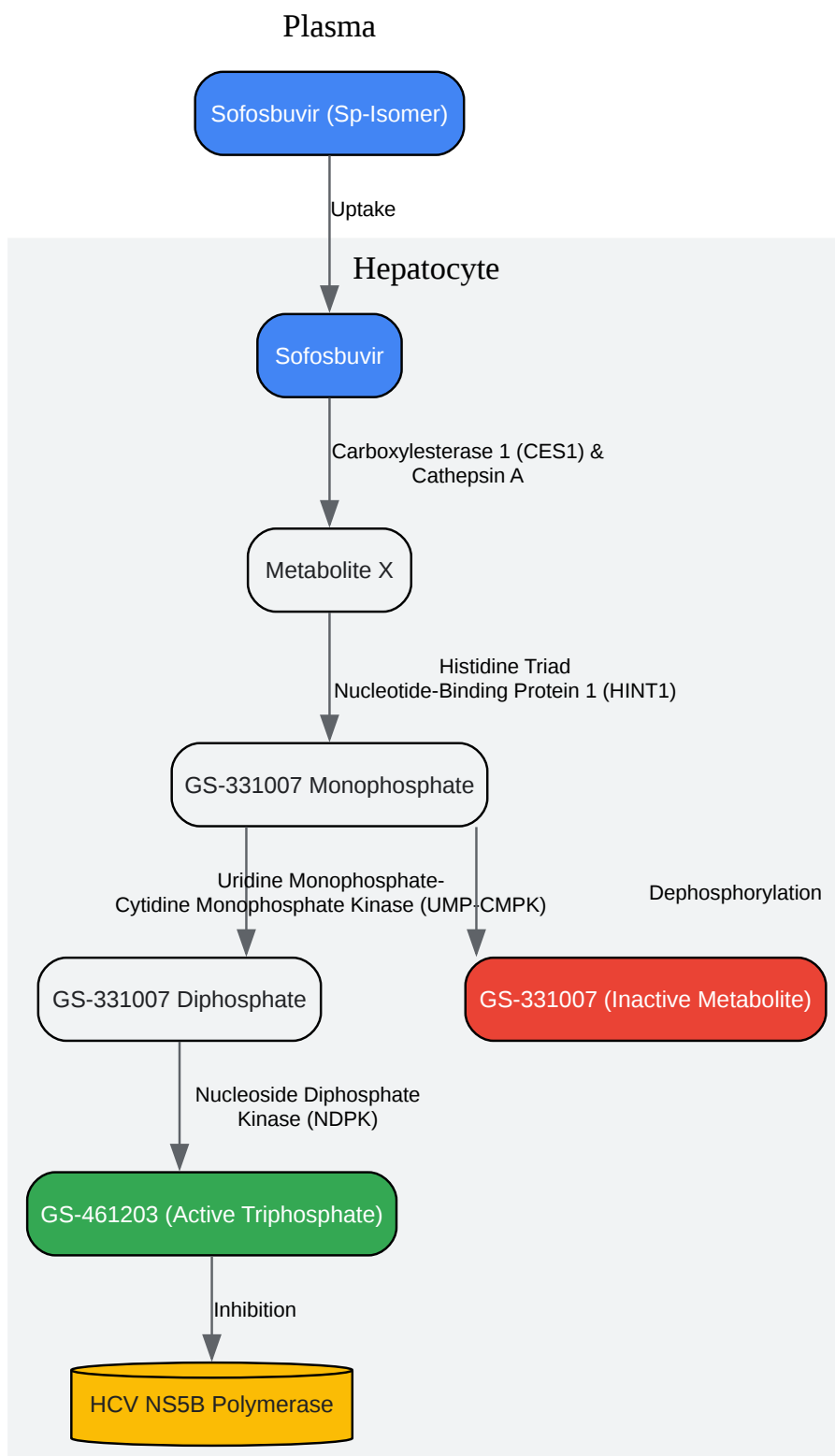
While detailed comparative pharmacokinetic parameters for the less active Rp-isomer are not extensively published due to its early deselection in the development process, the available information consistently points to the advantageous profile of the Sp-isomer (sofosbuvir).

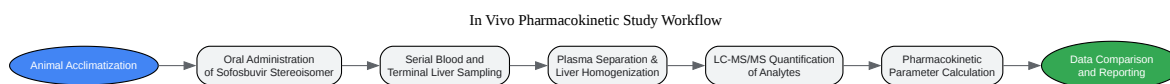
Table 1: Qualitative In Vivo Pharmacokinetic Comparison of Sofosbuvir Stereoisomers

Parameter	Sofosbuvir (Sp-isomer)	Rp-isomer	Rationale for Difference
Active Metabolite (GS-461203) Formation	High and efficient	Significantly lower	The stereochemistry of the phosphoramidate moiety influences the rate and extent of enzymatic conversion to the active triphosphate form. [1]
Antiviral Potency (In Vivo)	Potent	Less potent	The lower formation of the active triphosphate metabolite by the Rp-isomer results in reduced inhibition of the HCV NS5B polymerase.
Clinical Development Status	Approved and marketed	Discontinued in early development	The superior in vivo pharmacokinetic and pharmacodynamic profile of the Sp-isomer led to its selection for further development and eventual regulatory approval. [1]

Metabolic Activation Pathway

The metabolic activation of sofosbuvir is a multi-step enzymatic process that occurs predominantly within hepatocytes. The efficiency of this pathway is a key determinant of the drug's antiviral efficacy.





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References

- 1. Discovery of a β -d-2'-deoxy-2'- α -fluoro-2'- β -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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